6-Methoxy-1H-Indazol

Übersicht

Beschreibung

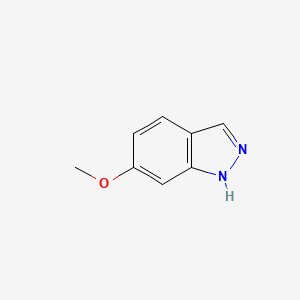

6-Methoxy-1H-indazole is a chemical compound with the molecular formula C8H8N2O . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of 1H-indazoles, including 6-Methoxy-1H-indazole, has been a subject of research. One study describes the selective electrochemical synthesis of 1H-indazoles . The outcomes of the electrochemical synthesis were determined by the nature of the cathode material .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-1H-indazole consists of a benzene ring fused to a pyrazole ring, with a methoxy group attached to the 6th carbon of the benzene ring . The InChI code for 6-Methoxy-1H-indazole is InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8 (6)4-7/h2-5H,1H3, (H,9,10) .

Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles, including 6-Methoxy-1H-indazole, are diverse. For instance, the electrochemical synthesis of 1H-indazoles involves the use of a reticulated vitreous carbon cathode .

Physical and Chemical Properties Analysis

6-Methoxy-1H-indazole has a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 148.063662883 g/mol . The topological polar surface area of the compound is 37.9 Ų .

Wissenschaftliche Forschungsanwendungen

Herbizide Aktivität

6-Methoxy-1H-Indazol-Derivate wurden auf ihre potenzielle Verwendung als Herbizide untersucht. Forschungen zeigen, dass Verbindungen, die das 1H-Indazolyl-Fragment enthalten, das Wurzelwachstum in bestimmten Pflanzen hemmen können, was auf eine mögliche Anwendung zur Bekämpfung von Unkrautwachstum in der Landwirtschaft hindeutet .

Antiproliferative Aktivitäten

Verbindungen mit dem Indazol-Rest, wie z. B. N-Phenyl-1H-indazol-1-carboxamide, wurden auf ihre antiproliferativen Aktivitäten gegen verschiedene Tumorzelllinien untersucht. Dies deutet darauf hin, dass this compound für die potenzielle Anwendung in der Krebsbehandlung untersucht werden könnte .

Synthetische Ansätze

Neuere Synthesestrategien für 1H-Indazole umfassten übergangsmetallkatalysierte Reaktionen und reduktive Cyclisierungsreaktionen. Diese Methoden könnten zur Synthese von this compound für Forschungs- und Entwicklungszwecke angewendet werden .

Behandlung von Atemwegserkrankungen

Indazol-Derivate wurden als selektive Phosphoinositid-3-Kinase-Delta (PI3Kδ)-Inhibitoren synthetisiert, die für die Behandlung von Atemwegserkrankungen relevant sind. Dies deutet auf eine mögliche Anwendung von this compound bei der Entwicklung neuer Atemwegstherapien hin .

HIV-Protease-Inhibitoren

Biologisch aktive Verbindungen, die ein Indazol-Fragment enthalten, wurden bei der Herstellung von HIV-Protease-Inhibitoren verwendet. Dies deutet darauf hin, dass this compound auf seine Wirksamkeit bei der Behandlung von HIV untersucht werden könnte .

Wirkmechanismus

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which play roles in inflammation .

Result of Action

Indazole derivatives have been found to have various effects at the molecular and cellular levels, such as inhibiting the production of certain inflammatory mediators .

Biochemische Analyse

Biochemical Properties

6-Methoxy-1H-indazole plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, 6-Methoxy-1H-indazole has shown potential interactions with other biomolecules, including various kinases and receptors, which further elucidates its role in biochemical pathways .

Cellular Effects

The effects of 6-Methoxy-1H-indazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphoinositide 3-kinase (PI3K) pathway, which is critical for cell growth and survival . By inhibiting this pathway, 6-Methoxy-1H-indazole can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Moreover, it impacts gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Methoxy-1H-indazole exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, 6-Methoxy-1H-indazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This modulation can lead to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of 6-Methoxy-1H-indazole in laboratory settings have been studied to understand its stability and long-term effects. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 6-Methoxy-1H-indazole can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . These effects are consistent over extended periods, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of 6-Methoxy-1H-indazole vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

6-Methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 6-Methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins in the plasma can affect its distribution, leading to its accumulation in specific tissues such as the liver and kidneys . Understanding these interactions is crucial for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Methoxy-1H-indazole is influenced by targeting signals and post-translational modifications. It has been found to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, post-translational modifications such as phosphorylation can affect its localization and activity, directing it to specific cellular compartments . These findings provide insights into the compound’s mechanism of action at the subcellular level.

Eigenschaften

IUPAC Name |

6-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-2-6-5-9-10-8(6)4-7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEQSOYROKGJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505279 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3522-07-4 | |

| Record name | 6-Methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

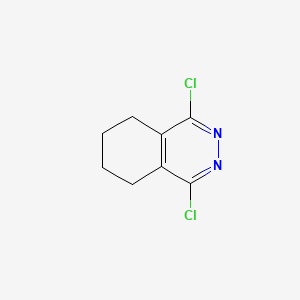

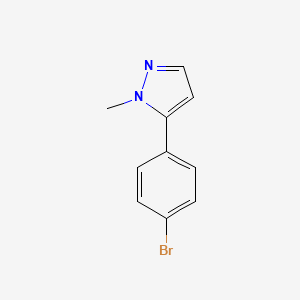

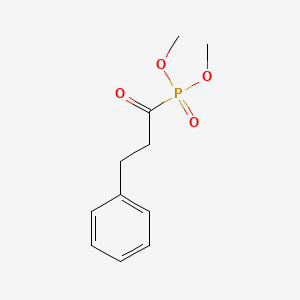

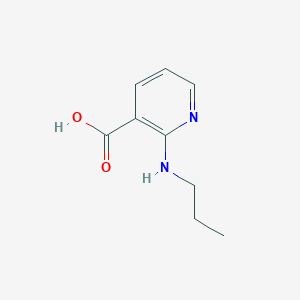

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)